![molecular formula C18H17N5O4 B3305379 N-(2-methoxy-4-nitrophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923156-45-0](/img/structure/B3305379.png)
N-(2-methoxy-4-nitrophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also has methoxy, nitrophenyl, and methylphenyl functional groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring. The methoxy, nitrophenyl, and methylphenyl groups would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo transformations such as N-alkylation and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive .Future Directions
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-11-4-6-13(7-5-11)22-12(2)17(20-21-22)18(24)19-15-9-8-14(23(25)26)10-16(15)27-3/h4-10H,1-3H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUOHIHYQFDTBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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